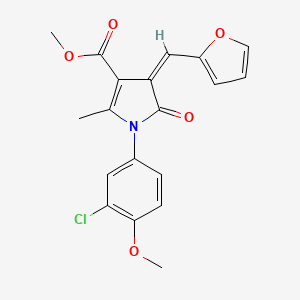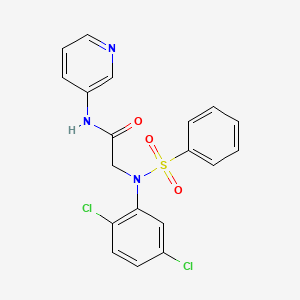![molecular formula C18H18N2O2S2 B5111732 ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is a reversible inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling that promotes cell proliferation and survival. Inhibition of BTK by ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate blocks this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to have other biochemical and physiological effects. In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its specificity for BTK, which reduces the potential for off-target effects. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have good oral bioavailability and pharmacokinetics, which makes it an attractive candidate for clinical development. However, one limitation of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 monoclonal antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate involves several steps, including the preparation of the starting material, the thienopyrimidine intermediate, and the final product. The starting material, 2-bromoethyl ethyl carbonate, is reacted with 6-phenylthieno[2,3-d]pyrimidine-4-amine to form the thienopyrimidine intermediate. The intermediate is then reacted with 2-mercapto-1-butanol to yield the final product, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate.
Applications De Recherche Scientifique
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. In clinical trials, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has demonstrated promising activity in patients with relapsed/refractory CLL, MCL, and DLBCL.
Propriétés
IUPAC Name |
ethyl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14(18(21)22-4-2)23-16-13-10-15(12-8-6-5-7-9-12)24-17(13)20-11-19-16/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCYJPHDCJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
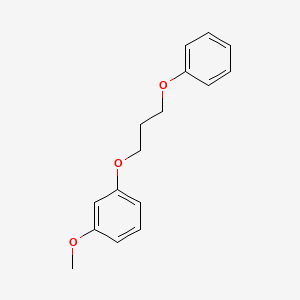
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
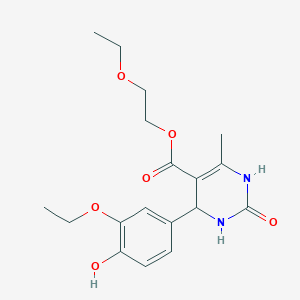
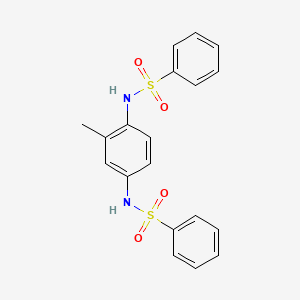
![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
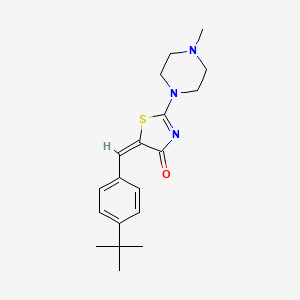
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
